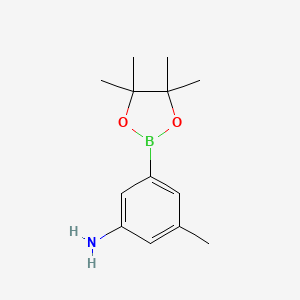

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1312535-18-4) is a boronic ester derivative of aniline, featuring a methyl group at the 3-position and a pinacol-protected boronate group at the 5-position of the aromatic ring. Its molecular formula is C₁₃H₂₀BNO₂, with an average molecular weight of 233.12 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals and materials science .

Properties

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNTYSJFQLDZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Miyaura borylation | High selectivity, mild conditions, scalable | Requires halogenated precursor, Pd catalyst cost |

| Iridium-catalyzed C–H borylation | Direct functionalization, atom economical | Catalyst cost, regioselectivity challenges |

| Electrophilic borylation | Simple reagents | Harsh conditions, low selectivity |

Purification and Characterization

- Purification is typically achieved by silica gel chromatography.

- Characterization includes:

- Mass spectrometry (MS ESI) confirming molecular ion peaks (e.g., m/z 260–280 depending on exact compound).

- Nuclear Magnetic Resonance (NMR) spectroscopy, with characteristic signals for aromatic protons, methyl group, and pinacol boronate methyl groups.

- Melting point and elemental analysis to confirm purity.

Summary Table of Preparation Data

Research Findings and Practical Notes

- The palladium-catalyzed Miyaura borylation remains the most practical and widely adopted route due to its robustness and availability of reagents.

- Methanesulfonic acid has been used in related coupling reactions involving this compound to facilitate amination steps at elevated temperatures (100 °C) in 1,4-dioxane, indicating the compound's stability under these conditions.

- The boronic ester moiety is stable under typical reaction and purification conditions but can be hydrolyzed to boronic acid under acidic or aqueous conditions.

- The presence of the aniline group requires careful control of reaction conditions to avoid side reactions such as oxidation or polymerization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The boron atom can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in polar aprotic solvents like tetrahydrofuran (THF).

Major Products

Oxidation: Boronic acids or borates.

Reduction: Amines or alcohols.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Biological Activity

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to delve into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO4 |

| Molecular Weight | 263.1 g/mol |

| Purity | 97% |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Medicinal Chemistry Applications

The compound is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its boron-containing structure allows it to form stable bonds with various biological targets, making it particularly useful in the development of targeted therapies.

Case Study: Anticancer Activity

Research has shown that derivatives of boron-containing compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro studies indicated an IC50 value of approximately , suggesting potent anti-proliferative activity against these cells .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its unique structure facilitates the synthesis of complex molecules through various reactions, including Suzuki coupling reactions which are pivotal in creating bioconjugates and drug candidates.

Fluorescent Probes

The compound can also be utilized in the development of fluorescent probes for biological imaging. This application allows researchers to visualize cellular processes with high specificity and sensitivity.

Material Science

In material science, this compound contributes to the formulation of advanced materials like polymers and coatings that benefit from its chemical stability and functional properties.

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, studies on related compounds indicate favorable profiles in terms of absorption and distribution. Toxicity assessments have shown that compounds with similar structures exhibit low toxicity at high doses; however, further investigations are necessary to fully understand the safety profile of this specific compound.

Table 2: Preliminary Toxicity Data

| Compound | Toxicity Level (LD50) |

|---|---|

| Boron-containing analogs | >800 mg/kg (oral) |

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position: The target compound’s meta-methyl and para-boronate arrangement (positions 3 and 5) provides moderate steric hindrance compared to ortho-boronate analogs (e.g., 5-Methyl-2-boronate aniline) . Ortho-substituted boronates often exhibit reduced coupling efficiency due to steric clashes with catalysts .

Electron-Donating vs. Electron-Withdrawing Groups :

- Methyl groups (electron-donating) stabilize the boronate but reduce electrophilicity, slowing coupling reactions compared to chloro or nitro analogs .

- Nitro-substituted variants (e.g., 3-Nitro-5-boronate aniline) exhibit enhanced stability under oxidative conditions, making them suitable for long-term storage .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- The target compound’s yield in coupling reactions is influenced by its moderate steric profile. For example, a related compound, 5-(2-methoxyethoxy)-2-boronate aniline, achieved 14% yield under Pd-catalyzed conditions .

- Chloro-substituted analogs demonstrate higher reactivity due to increased electrophilicity, but may require stringent purification to remove halogenated byproducts .

Synthetic Flexibility :

Physical and Stability Properties

- Solubility :

- Thermal Stability :

- Pinacol boronate esters generally decompose above 150°C. The target compound’s thermal stability is comparable to analogs, but nitro-substituted variants may degrade faster under heat .

Q & A

Q. What are the standard synthetic routes for preparing 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting a halogenated aniline precursor (e.g., 3-methyl-5-bromoaniline) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)₂Cl₂) and a base (e.g., K₂CO₃) in a dioxane/water solvent system at elevated temperatures (55–110°C) . For example, yields of ~96% have been reported under optimized conditions using Pd(dppf)₂Cl₂ as the catalyst .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the structure, particularly the aromatic protons (δ 6.5–7.5 ppm) and boronate ester signals (e.g., δ 1.3 ppm for pinacol methyl groups) .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., B-O stretches at ~1350 cm⁻¹ and N-H stretches at ~3400 cm⁻¹) .

- Melting Point Analysis : Reported melting points range from 165–170°C for structurally similar boronate esters .

- Mass Spectrometry (MS) : High-resolution MS (e.g., DART) confirms molecular weight and purity .

Q. What are the primary applications of this compound in organic synthesis?

The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl structures, which are foundational in drug discovery and materials science . For example, it has been coupled with halogenated pyridine carboxamides to generate pharmacologically relevant intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Suzuki-Miyaura couplings involving this compound?

Optimization strategies include:

- Catalyst Selection : Pd(dppf)₂Cl₂ offers superior activity over Pd(OAc)₂ for electron-rich aryl boronate esters .

- Solvent Systems : Mixed solvents (e.g., dioxane/water) improve solubility and reaction efficiency .

- Temperature Control : Reactions at 55–110°C balance speed and side-product formation .

- Ligand Effects : Bulky ligands (e.g., dppf) stabilize the palladium center, enhancing turnover .

Q. How should researchers address inconsistencies in synthetic yields across different batches?

Yield variations (e.g., 32% from chloroarenes vs. 65% from bromoarenes ) can arise from:

- Starting Material Purity : Ensure halogenated precursors are anhydrous and free of deactivating substituents.

- Catalyst Loading : Adjust Pd concentrations (0.5–5 mol%) to mitigate decomposition .

- Purification Methods : Use reverse-phase chromatography (acetonitrile/water) to isolate the product from boronate ester by-products .

Q. What strategies are effective for analyzing by-products in Suzuki couplings with this boronate ester?

Q. How can this compound be utilized in the synthesis of complex pharmaceuticals?

It serves as a key intermediate in constructing:

- Anticancer Agents : Coupling with halogenated pyridines generates kinase inhibitor scaffolds .

- Antimicrobials : Boronate esters enable late-stage functionalization of quinolone antibiotics .

- Neuroactive Compounds : Used in synthesizing serotonin receptor modulators via cross-coupling with indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.